(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate
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Overview
Description
(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chloromethyl group and a methyl acetate group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate typically involves the reaction of 1-methyl-3-pyrazolone with chloromethyl acetate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used solvents for this reaction include ethanol or methanol, and the reaction temperature is maintained between 0°C to 78°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different pyrazole derivatives with altered properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .
Scientific Research Applications
(5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-pyrazolone: A precursor in the synthesis of (5-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)methyl acetate.
3-Methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in medicinal applications
Uniqueness
This compound is unique due to the presence of both chloromethyl and methyl acetate groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
[5-(chloromethyl)-1-methylpyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C8H11ClN2O2/c1-6(12)13-5-7-3-8(4-9)11(2)10-7/h3H,4-5H2,1-2H3 |
InChI Key |
YIPYTONYGUTIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NN(C(=C1)CCl)C |
Origin of Product |
United States |
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